![molecular formula C8H15ClN4O B1417041 Hexanamide, 6-azido-N-(2-chloroethyl)- CAS No. 1445799-87-0](/img/structure/B1417041.png)
Hexanamide, 6-azido-N-(2-chloroethyl)-
Overview
Description
Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H15ClN4O . It has an average mass of 218.684 Da and a mono-isotopic mass of 218.093445 Da .
Molecular Structure Analysis
The molecular structure of Hexanamide, 6-azido-N-(2-chloroethyl)- consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
Hexanamide, 6-azido-N-(2-chloroethyl)- has a molecular weight of 218.68 g/mol. Further physical and chemical properties are not specified in the available sources .Scientific Research Applications
Pharmaceutical Testing
“Hexanamide, 6-azido-N-(2-chloroethyl)-” is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results. This compound may be used in the development and quality control of pharmaceutical products .
Organic Synthesis
Azides are known for their role in organic synthesis. They can be used to synthesize various heterocycles, which are crucial in the development of new organic compounds .
Click Chemistry
The azide functional group is a key component in click chemistry reactions, which are widely used for creating diverse chemical libraries that are beneficial for drug discovery and material sciences .
Bioconjugation
Azides are employed in bioconjugation techniques, which involve attaching biomolecules to other molecules, such as drugs or fluorescent tags. This application is significant in the field of biochemistry and molecular biology .
Heterocyclic Synthesis
This compound may be involved in the synthesis of nitrogen-containing heterocycles, which are structures commonly found in various drugs and agrochemicals .
Drug Development
Azides are instrumental in the development of new drugs. They serve as intermediates and building blocks in the synthesis of pharmaceutical compounds .
Material Chemistry
In materials chemistry, azides can contribute to the creation of novel materials with potential applications in various industries .
Safety and Hazards
properties
IUPAC Name |
6-azido-N-(2-chloroethyl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOVVPDJJNXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCl)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanamide, 6-azido-N-(2-chloroethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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